molecular formula C17H19FN4O2S B2737014 2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine CAS No. 2415522-65-3

2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine

Cat. No.: B2737014
CAS No.: 2415522-65-3
M. Wt: 362.42
InChI Key: XAUOOMJUZVMHFR-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine is a complex organic compound featuring a pyrrole ring system. Pyrrole derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

The synthesis of 2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine involves several steps. One method includes the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with 4-N,N-dimethylaminopyridine (DMAP), triethylamine, and pyridine-3-sulfonyl chloride in dichloromethane . The reaction is monitored using thin-layer chromatography (TLC) and the product is purified through crystallization.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can act as a potassium competitive acid blocker (P-CAB) by inhibiting the H+, K±ATPase enzyme, which is crucial for gastric acid secretion . This inhibition results in reduced acid production in the stomach.

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives such as 5-(2-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine lies in its specific combination of a fluorophenyl group and a pyrimidinyl group, which may confer unique biological properties.

Properties

IUPAC Name

5-(2-fluorophenyl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c1-12-6-7-19-17(20-12)21-8-13-10-22(11-14(13)9-21)25(23,24)16-5-3-2-4-15(16)18/h2-7,13-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUOOMJUZVMHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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